(4,4-Dimethylpyrrolidin-2-yl)methanol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethylpyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with formaldehyde, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4,4-dimethylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(4,4-dimethylpyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-dimethylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tertiary amine structure allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
®-(4,4-dimethylpyrrolidin-2-yl)methanol: A stereoisomer with similar chemical properties but different biological activity.
(4,4-difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride: A fluorinated analog with distinct chemical and biological properties.
Properties
CAS No. |
1803601-13-9 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(4,4-dimethylpyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-9)8-5-7;/h6,8-9H,3-5H2,1-2H3;1H |
InChI Key |
ASPPRJKLIHMKKR-UHFFFAOYSA-N |
SMILES |
CC1(CC(NC1)CO)C.Cl |
Canonical SMILES |
CC1(CC(NC1)CO)C.Cl |
Origin of Product |
United States |
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